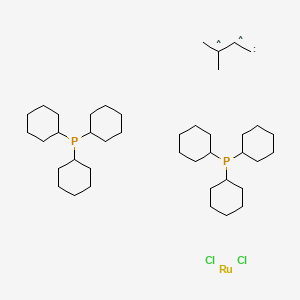
3-ME-2-Butenylidenebis(tricyclohexylphosphine)dichlororuthe.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-butenylidene-bis(tricyclohexylphosphine)dichlororuthenium typically involves the reaction of tricyclohexylphosphine with a ruthenium precursor in the presence of 3-methyl-2-butenylidene. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-butenylidene-bis(tricyclohexylphosphine)dichlororuthenium primarily undergoes olefin metathesis reactions. This includes ring-closing metathesis, cross metathesis, and ring-opening metathesis polymerization .
Common Reagents and Conditions
Common reagents used in these reactions include various olefins and alkenes. The reactions are typically carried out under mild conditions, often at room temperature, and in the presence of an inert atmosphere to prevent catalyst degradation .
Major Products
The major products formed from these reactions are various olefinic compounds, which can be further utilized in the synthesis of complex organic molecules .
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-butenylidene-bis(tricyclohexylphosphine)dichlororuthenium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methyl-2-butenylidene-bis(tricyclohexylphosphine)dichlororuthenium involves the coordination of the ruthenium center with the olefin substrate, followed by the formation of a metallacyclobutane intermediate. This intermediate then undergoes a series of steps leading to the formation of the desired olefinic product . The molecular targets include various olefins, and the pathways involved are primarily related to olefin metathesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dichloro(3-phenyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium
- Dichloro(3-methyl-2-pentenylidene)bis(tricyclohexylphosphine)ruthenium
- Dichloro(3-ethyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium
Uniqueness
3-Methyl-2-butenylidene-bis(tricyclohexylphosphine)dichlororuthenium is unique due to its high stability and efficiency in catalyzing olefin metathesis reactions. Its ability to form trisubstituted olefins effectively sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C41H74Cl2P2Ru |
|---|---|
Molekulargewicht |
800.9 g/mol |
InChI |
InChI=1S/2C18H33P.C5H8.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4-5(2)3;;;/h2*16-18H,1-15H2;1,4H,2-3H3;2*1H;/q;;;;;+2/p-2 |
InChI-Schlüssel |
INCDKKABOVOFIV-UHFFFAOYSA-L |
Kanonische SMILES |
C[C](C)[CH][CH].C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Ru]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















